Cas no 1312134-45-4 (8-Bromoquinoline-7-carboxylic acid)

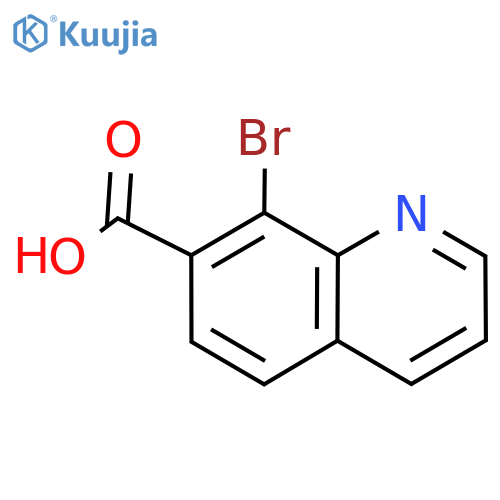

1312134-45-4 structure

商品名:8-Bromoquinoline-7-carboxylic acid

8-Bromoquinoline-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-bromoquinoline-7-carboxylic acid

- SB70635

- 8-Bromoquinoline-7-carboxylic acid

-

- インチ: 1S/C10H6BrNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14)

- InChIKey: XGJDJAIDVHAYQC-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=O)O[H])C([H])=C([H])C2C([H])=C([H])C([H])=NC=21

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 234

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

8-Bromoquinoline-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM257908-1g |

8-Bromoquinoline-7-carboxylic acid |

1312134-45-4 | 97% | 1g |

$330 | 2022-06-13 | |

| 1PlusChem | 1P028RIH-100mg |

8-bromoquinoline-7-carboxylicacid |

1312134-45-4 | 95% | 100mg |

$942.00 | 2023-12-22 | |

| 1PlusChem | 1P028RIH-2.5g |

8-bromoquinoline-7-carboxylicacid |

1312134-45-4 | 95% | 2.5g |

$5030.00 | 2023-12-22 | |

| Enamine | EN300-1081949-2.5g |

8-bromoquinoline-7-carboxylic acid |

1312134-45-4 | 95% | 2.5g |

$4019.0 | 2023-10-28 | |

| Aaron | AR028RQT-10g |

8-bromoquinoline-7-carboxylicacid |

1312134-45-4 | 95% | 10g |

$12152.00 | 2023-12-16 | |

| Enamine | EN300-1081949-0.1g |

8-bromoquinoline-7-carboxylic acid |

1312134-45-4 | 95% | 0.1g |

$712.0 | 2023-10-28 | |

| 1PlusChem | 1P028RIH-250mg |

8-bromoquinoline-7-carboxylicacid |

1312134-45-4 | 95% | 250mg |

$1317.00 | 2023-12-22 | |

| 1PlusChem | 1P028RIH-1g |

8-bromoquinoline-7-carboxylicacid |

1312134-45-4 | 95% | 1g |

$2596.00 | 2023-12-22 | |

| Aaron | AR028RQT-250mg |

8-bromoquinoline-7-carboxylicacid |

1312134-45-4 | 95% | 250mg |

$1421.00 | 2025-02-16 | |

| Aaron | AR028RQT-500mg |

8-bromoquinoline-7-carboxylicacid |

1312134-45-4 | 95% | 500mg |

$2224.00 | 2025-02-16 |

8-Bromoquinoline-7-carboxylic acid 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

1312134-45-4 (8-Bromoquinoline-7-carboxylic acid) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1312134-45-4)8-Bromoquinoline-7-carboxylic acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):290/491/1325